2-{(Z)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate
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Overview
Description
2-{(Z)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate is a complex organic compound that features a naphthalene ring, a hydrazone linkage, and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Z)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate typically involves the following steps:
Formation of the Hydrazone: The reaction between naphthalen-1-ylacetic acid and hydrazine hydrate forms the hydrazone intermediate.
Condensation Reaction: The hydrazone intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-{(Z)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: The major product is the corresponding amine derivative.
Reduction: The major product is the hydrazine derivative.
Substitution: The major products are the substituted aromatic compounds, depending on the specific electrophile used.
Scientific Research Applications
2-{(Z)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s hydrazone linkage is of interest in the study of enzyme inhibitors and potential therapeutic agents.
Mechanism of Action
The mechanism of action of 2-{(Z)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate involves its interaction with molecular targets through its hydrazone linkage and aromatic rings. The hydrazone linkage can form reversible covalent bonds with biological targets, making it a potential inhibitor of enzymes. The aromatic rings can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-{(Z)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate
- 2-{(Z)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-nitrobenzoate
- 2-{(Z)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate
Uniqueness
The uniqueness of 2-{(Z)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the naphthalene ring and the nitrobenzoate ester makes it a versatile compound for various applications in research and industry .
properties
Molecular Formula |
C26H19N3O5 |
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Molecular Weight |
453.4 g/mol |
IUPAC Name |
[2-[(Z)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C26H19N3O5/c30-25(16-20-9-5-8-18-6-1-3-10-23(18)20)28-27-17-21-7-2-4-11-24(21)34-26(31)19-12-14-22(15-13-19)29(32)33/h1-15,17H,16H2,(H,28,30)/b27-17- |
InChI Key |
ZVSOFEIBPLAQAL-PKAZHMFMSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C\C3=CC=CC=C3OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=CC=C3OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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